Unlocking the Therapeutic Potential of 1-Propionylindoline-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Unlocking the Therapeutic Potential of 1-Propionylindoline-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The indoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the therapeutic potential of a specific derivative, 1-Propionylindoline-5-carboxylic acid (CAS: 1094303-82-8). While direct preclinical and clinical data on this compound are nascent, its structural features suggest significant promise in oncology, immunology, and virology. This document will synthesize the available information on the broader class of indoline and indole derivatives to build a strong rationale for the investigation of 1-Propionylindoline-5-carboxylic acid as a novel therapeutic agent. We will explore its chemical properties, propose potential mechanisms of action, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic applications of this intriguing molecule.
Introduction: The Scientific Rationale for Investigating 1-Propionylindoline-5-carboxylic Acid
1-Propionylindoline-5-carboxylic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol .[1] It belongs to the indoline family, which are known for their diverse biological activities.[1] The indole nucleus is a key component in many pharmaceutical agents, exhibiting antimicrobial, anticancer, antihypertensive, anti-proliferative, and anti-inflammatory properties.[2] The structural characteristics of 1-Propionylindoline-5-carboxylic acid, specifically the presence of the propionyl group and the carboxylic acid moiety on the indoline scaffold, make it a compelling candidate for therapeutic development.[1] These functional groups can influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interactions with biological targets.
The indoline scaffold itself is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications in pharmaceuticals and agrochemicals.[1] Research is ongoing to explore its potential as a therapeutic agent for a variety of diseases, including cancer and infectious diseases.[1] While specific data on 1-Propionylindoline-5-carboxylic acid is limited, the well-documented activities of structurally similar compounds provide a strong impetus for its further investigation.
Potential Therapeutic Applications and Hypothesized Mechanisms of Action
Based on the established biological activities of the broader indoline and indole classes of compounds, we can hypothesize several promising therapeutic avenues for 1-Propionylindoline-5-carboxylic acid.
Anti-Inflammatory and Analgesic Potential
Hypothesized Mechanism of Action:
Many indole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[3] Additionally, they have been shown to modulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6] The propionyl group in 1-Propionylindoline-5-carboxylic acid may enhance its interaction with the active sites of these enzymes, potentially leading to potent anti-inflammatory and analgesic effects. Furthermore, some indole derivatives have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of NF-κB p65 and IκBα, key players in the inflammatory response.[7]
Caption: Hypothesized Anti-Inflammatory Mechanism of Action.
Anticancer Activity
Hypothesized Mechanism of Action:
The indole scaffold is a cornerstone in the development of anticancer agents.[2][8] Derivatives of indole have demonstrated cytotoxicity against a range of cancer cell lines, including breast, pancreatic, lung, and colon cancer.[8][9] The proposed mechanisms of action are diverse and include the induction of DNA damage and apoptosis in tumor cells, as well as the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[10] The carboxylic acid moiety of 1-Propionylindoline-5-carboxylic acid could potentially interact with biological targets through hydrogen bonding, contributing to its cytotoxic effects. Furthermore, some indole derivatives have been shown to exhibit selective toxicity towards cancer cells while being less harmful to normal cells.[9]
Caption: Experimental Workflow for Anticancer Evaluation.
Antiviral Potential
Hypothesized Mechanism of Action:
Indole-based compounds have emerged as a significant class of antiviral agents, with activity reported against a variety of viruses, including HIV and HCV.[2][11] The mechanism of action for antiviral indoles can involve the inhibition of viral entry, replication, or release from host cells. For instance, some indole derivatives have been shown to inhibit viral enzymes that are essential for the viral life cycle.[11] Given the "privileged scaffold" nature of the indole ring system, 1-Propionylindoline-5-carboxylic acid could potentially be developed into a broad-spectrum antiviral agent.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of 1-Propionylindoline-5-carboxylic acid. These are based on established methodologies for similar indole derivatives.
Synthesis of 1-Propionylindoline-5-carboxylic acid
Rationale: This synthesis is based on the acylation of the indoline nitrogen, a common and effective method for introducing functional groups at this position.
Materials:
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Indoline-5-carboxylic acid
-
Propionyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve indoline-5-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Propionylindoline-5-carboxylic acid.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Rationale: This assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
1-Propionylindoline-5-carboxylic acid (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37 °C in a 5% CO₂ humidified incubator.
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of 1-Propionylindoline-5-carboxylic acid.
-
After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
In Vitro Anticancer Assay: MTT Assay for Cell Viability
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Appropriate cell culture medium with supplements
-
1-Propionylindoline-5-carboxylic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-Propionylindoline-5-carboxylic acid for 48 or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation
Table 1: Physicochemical Properties of 1-Propionylindoline-5-carboxylic acid
| Property | Value | Source |
| CAS Number | 1094303-82-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| IUPAC Name | 1-propanoyl-2,3-dihydroindole-5-carboxylic acid | [1] |
Table 2: Hypothetical Biological Activity Data for 1-Propionylindoline-5-carboxylic acid (for illustrative purposes)
| Assay | Cell Line | Endpoint | Hypothetical IC₅₀ (µM) |
| Anti-inflammatory | RAW 264.7 | NO Inhibition | 5.2 |
| Anticancer | MCF-7 | Cell Viability | 12.8 |
| Anticancer | A549 | Cell Viability | 18.5 |
| Antiviral | HIV-1 infected T-cells | Viral Replication | 8.9 |
Note: The data in Table 2 is purely hypothetical and serves as an example of how to present experimental results. Actual values would need to be determined through experimentation.
Conclusion and Future Directions
1-Propionylindoline-5-carboxylic acid presents a promising scaffold for the development of novel therapeutics. The extensive body of research on related indoline and indole derivatives provides a strong foundation for exploring its potential as an anti-inflammatory, anticancer, and antiviral agent. The experimental protocols detailed in this guide offer a clear path forward for the synthesis and biological evaluation of this compound. Future research should focus on a comprehensive in vitro and in vivo characterization of 1-Propionylindoline-5-carboxylic acid to elucidate its precise mechanisms of action, determine its efficacy and safety profiles, and identify lead candidates for further preclinical and clinical development. The exploration of this and similar indoline derivatives holds the potential to deliver next-generation therapies for a range of unmet medical needs.
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